(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine
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Overview
Description
(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is a chemical compound with the molecular formula C14H11ClF3NO. It is known for its unique structure, which includes a chlorophenyl group and a trifluoromethoxyphenyl group attached to a methanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with 3-(trifluoromethoxy)aniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as NaOH, NH3, or other amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)-[2-(trifluoromethoxy)phenyl]methanamine
- (4-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine
- (3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanamine
Uniqueness
(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is unique due to the specific positioning of the chlorophenyl and trifluoromethoxyphenyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethoxy group, in particular, imparts distinct electronic properties that can enhance the compound’s stability and interaction with molecular targets .
Biological Activity
(3-Chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H11ClF3N, characterized by:
- Chlorophenyl Group : Enhances electronic properties and potential interactions with biological targets.
- Trifluoromethoxy Group : Increases lipophilicity and metabolic stability, which may improve pharmacokinetic profiles.
The structure is depicted as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity and specificity, while the chlorophenyl group influences electronic characteristics, potentially modulating key biological pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Enzyme Modulation : Studies suggest that it can act as a modulator of enzyme activity, impacting metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, influencing physiological responses.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Research conducted on human cell lines demonstrated that this compound can enhance the activity of certain neurotransmitter receptors, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia .
- Pharmacokinetics : A study focusing on the pharmacokinetic profile revealed favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent.
- Toxicity Assessment : Preliminary toxicity evaluations indicated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .
Table 2: Case Study Findings
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-5-1-3-9(7-11)13(19)10-4-2-6-12(8-10)20-14(16,17)18/h1-8,13H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJBBUSZMVDXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.